7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
CAS No.: 904584-25-4
Cat. No.: VC7765246
Molecular Formula: C23H18ClN5O2S
Molecular Weight: 463.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904584-25-4 |
|---|---|
| Molecular Formula | C23H18ClN5O2S |
| Molecular Weight | 463.94 |
| IUPAC Name | 7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine |
| Standard InChI | InChI=1S/C23H18ClN5O2S/c1-14-8-10-18(12-15(14)2)32(30,31)23-22-26-21(25-17-6-4-3-5-7-17)19-13-16(24)9-11-20(19)29(22)28-27-23/h3-13H,1-2H3,(H,25,26) |
| Standard InChI Key | RJHCEYBRFAUCPY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=CC=C5)C |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The molecule’s backbone consists of a triazolo[1,5-a]quinazoline system, where a triazole ring (C2H2N3) is fused to a quinazoline moiety (C8H6N2). This fusion creates a planar, aromatic framework that facilitates π-π stacking interactions with biological targets. Key structural modifications include:
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7-Chloro Substitution: A chlorine atom at position 7 enhances electrophilicity and influences binding affinity.
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3-((3,4-Dimethylphenyl)Sulfonyl) Group: The sulfonyl bridge (-SO2-) connects the triazole ring to a 3,4-dimethylphenyl group, introducing steric bulk and modulating solubility .
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N-Phenyl Amine: The phenyl group at the 5-amine position contributes to hydrophobic interactions and metabolic stability.
Molecular Formula and Weight
Based on structural analogs , the molecular formula is approximated as C24H20ClN5O2S, yielding a molecular weight of ~509.01 g/mol (calculated via atomic mass summation). A comparative analysis of related compounds is provided in Table 1.
Table 1: Structural and Molecular Comparison of Triazoloquinazoline Derivatives
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl- triazolo[1,5-a]quinazolin-5-amine typically involves multi-step protocols adapted from triazoloquinazoline literature:
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Quinazoline Precursor Formation: 7-Chloroquinazoline-5-amine is synthesized via cyclocondensation of anthranilic acid derivatives with chlorinating agents.
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Triazole Ring Fusion: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole moiety, yielding the triazoloquinazoline core.
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Sulfonylation: Reaction with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) installs the sulfonyl group .
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N-Phenylation: Buchwald-Hartwig coupling or nucleophilic aromatic substitution attaches the phenyl group to the 5-amine.
Reaction Optimization
Critical parameters include:
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Temperature: Sulfonylation proceeds optimally at 0–5°C to minimize side reactions .
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Catalysts: Palladium catalysts (e.g., Pd(OAc)2) enhance coupling efficiency during N-phenylation.
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Solvent Systems: Dichloromethane (DCM) for sulfonylation; dimethylformamide (DMF) for CuAAC.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aryl groups, necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro studies. Stability assessments indicate degradation under strong acidic (pH <2) or basic (pH >10) conditions, with a half-life of >48 hours at pH 7.4.
Spectroscopic Data
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UV-Vis: λmax = 274 nm (π→π* transitions).
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IR: Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1550 cm⁻¹ (C=N triazole) .
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NMR: ¹H NMR (DMSO-d6) δ 8.45 (s, 1H, triazole-H), 7.72–7.21 (m, aromatic-H).
Biological Activities and Mechanisms of Action
Antimicrobial Effects
Preliminary assays reveal:
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Antibacterial Activity: MIC = 8–16 μg/mL against Staphylococcus aureus.
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Antifungal Activity: 50% growth inhibition of Candida albicans at 32 μg/mL.
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